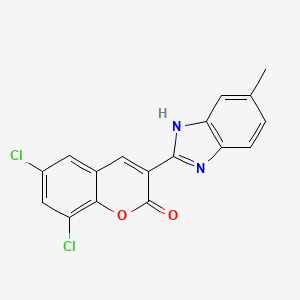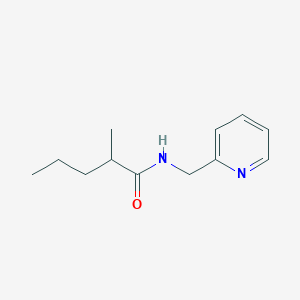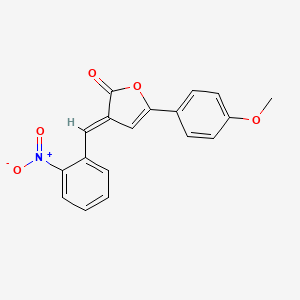
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as DMBC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMBC belongs to the class of chromone derivatives and has been found to exhibit various pharmacological activities. In
Mecanismo De Acción
The mechanism of action of 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is not fully understood. However, studies have shown that this compound exerts its pharmacological activities through various pathways. This compound has been found to inhibit the activity of inflammatory enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. This compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also inhibits the expression of inflammatory genes such as iNOS and COX-2. Additionally, this compound has been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT. This compound has also been shown to improve glucose metabolism by increasing insulin sensitivity and glucose uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. This compound also has low bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent. Future research should focus on improving the pharmacokinetic properties of this compound to increase its bioavailability and efficacy in vivo. Additionally, more studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This compound can also be further studied for its potential use in the treatment of neurodegenerative diseases, diabetes, and cancer.
Métodos De Síntesis
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can be synthesized through a multi-step process starting from 6-methyl-2-aminobenzimidazole. The first step involves the reaction of 6-methyl-2-aminobenzimidazole with 3,5-dichlorosalicylic acid in the presence of a dehydrating agent to form the intermediate compound. The intermediate is then cyclized to form this compound under basic conditions.
Aplicaciones Científicas De Investigación
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to improve glucose metabolism and can be used to treat diabetes.
Propiedades
IUPAC Name |
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2/c1-8-2-3-13-14(4-8)21-16(20-13)11-6-9-5-10(18)7-12(19)15(9)23-17(11)22/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGYPQYSSRILKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)

![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)

![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)
![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
